tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTAIMQSXQDUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methoxyethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural analogs of this compound differ primarily in the substituents on the piperidine ring and the positioning of the carbamate group. Below is a detailed comparison of key analogs:
Substituent Variations on the Piperidine Ring
tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate (CAS: 1289386-04-4)
- Structure : Ethyl group replaces the 2-methoxyethyl substituent.
- Molecular Formula : C₁₄H₂₈N₂O₂.
- Key Properties :
- Reduced polarity compared to the methoxyethyl analog due to the lack of an ether oxygen.
- Higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Applications : Used in medicinal chemistry for modifying pharmacokinetic profiles .
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7)
- Structure : 2-Fluorobenzyl group at the 1-position of the piperidine ring.
- Molecular Formula : C₁₈H₂₇FN₂O₂.
- Key Properties: Introduction of fluorine enhances metabolic stability and electron-withdrawing effects.
- Applications : Explored in CNS drug development due to fluorinated aromatic moieties .
tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-21-2)
- Structure : Cyclobutylmethyl substituent at the 1-position.
- Molecular Formula : C₁₆H₃₀N₂O₂.
- Key Properties :
- Cyclobutane ring introduces conformational rigidity, which may restrict rotational freedom.
- Increased hydrophobicity compared to methoxyethyl or ethyl analogs.
- Applications : Useful in designing constrained analogs for receptor selectivity studies .
tert-Butyl {4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methylcarbamate
- Structure : Trifluoromethylphenyl group at the 4-position.
- Key Properties :
- Strong electron-withdrawing effects from the CF₃ group improve oxidative stability.
- Enhanced lipophilicity due to the aromatic trifluoromethyl moiety.
- Applications : Valued in agrochemical and pharmaceutical research for resistance management .
Carbamate Group Positioning
tert-Butyl 4-(2-methoxyethyl)piperidine-1-carboxylate (CAS: 509147-79-9)
- Structure : Carbamate group at the 1-position instead of the methyl group.
- Molecular Formula: C₁₃H₂₅NO₃.
- Key Differences :
- Altered steric environment influences reactivity in nucleophilic substitutions.
- Reduced steric hindrance at the 4-position may facilitate functionalization.
- Applications : Intermediate in peptide coupling and cross-coupling reactions .
Comparative Data Table
Biological Activity
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate is a synthetic organic compound classified under the carbamate group. It has garnered attention in medicinal chemistry as a versatile building block for synthesizing complex molecules with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₈N₂O₃, with a molar mass of 272.38 g/mol. The compound features a carbamate functional group (-NH(C=O)O-) and is characterized by the presence of a piperidine ring substituted with a methoxyethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The exact pathways involved depend on the biological system being studied. Notably, it has been investigated for its potential effects on neurological pathways, suggesting interactions with neurotransmitter receptors.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor binding assays. Below are key findings regarding its biological effects:
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme critical in neurotransmission.
- β-Secretase Inhibition : It has shown potential as an inhibitor of β-secretase, which is involved in amyloid-beta peptide processing related to Alzheimer's disease.
Case Studies
A study investigated the protective effects of related compounds on astrocytes against amyloid-beta toxicity, highlighting the importance of structural modifications in enhancing biological activity.
| Compound | IC50 (nM) | Biological Target | Effect |
|---|---|---|---|
| M4 | 15.4 | β-Secretase | Inhibition |
| M4 | 0.17 | Acetylcholinesterase | Inhibition |
Synthesis and Research Applications
The synthesis of this compound typically involves reacting tert-butyl carbamate with 4-(2-methoxyethyl)piperidine under basic conditions. This compound serves as a crucial intermediate in medicinal chemistry, facilitating the development of various pharmaceutical agents.
Synthesis Methodology
The general synthetic route involves:
- Reagents : Tert-butyl carbamate and 4-(2-methoxyethyl)piperidine.
- Conditions : Use of bases like sodium hydride or potassium carbonate in solvents such as THF or DMF.
- Procedure : Stirring at room temperature or slightly elevated temperatures until completion.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Condensation and Protection : Introduce the 2-methoxyethyl group to the piperidine ring via nucleophilic substitution or alkylation. Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions .
Reductive Amination or Alkylation : For methoxyethyl attachment, employ catalysts like palladium acetate or bases such as cesium carbonate under inert atmospheres to enhance selectivity .
Deprotection and Final Coupling : Remove Boc groups under acidic conditions (e.g., HCl/dioxane) and purify using solvents like acetonitrile with potassium carbonate to neutralize residual acid .
- Optimization : Monitor reaction progress via TLC or HPLC. Scale-up using continuous flow synthesis improves reproducibility .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture due to potential Boc-group hydrolysis .
- Safety : Use PPE (gloves, lab coat, goggles) and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxyethyl (-OCH2CH2O-) and Boc-group (C=O at ~165 ppm) signals. Use deuterated solvents (e.g., CDCl3) for clarity .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₂₈N₂O₃).
- IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1100 cm⁻¹ (methoxy C-O) validate functional groups .
Advanced Questions
Q. How can SHELXL be applied to refine the crystal structure of this compound, especially with twinned or high-resolution data?
- Methodological Answer :
- Data Collection : Use synchrotron X-ray sources for high-resolution datasets. Index twinned data with SHELXD .
- Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use restraints for flexible methoxyethyl chains and Hirshfeld atom refinement (HAR) for hydrogen bonding analysis .
- Validation : Check R-factors (<5%) and Fo-Fc maps for electron density mismatches. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies resolve contradictions in reaction outcomes during methoxyethyl group functionalization?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation). Adjust stoichiometry of alkylating agents (e.g., 2-methoxyethyl chloride) to 1.2 equivalents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Additives like tetrabutylammonium iodide enhance reaction rates .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states to optimize reaction pathways .
Q. How can researchers design experiments to assess the compound’s interaction with biological targets?
- Methodological Answer :
- In Silico Screening : Dock the compound into protein active sites (e.g., GPCRs) using AutoDock Vina. Focus on hydrogen bonds between the carbamate group and residues like Asp113 .
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD). Test cytotoxicity via MTT assays on cell lines (e.g., HEK293) .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS. Compare half-life (t₁/₂) to known drugs for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
